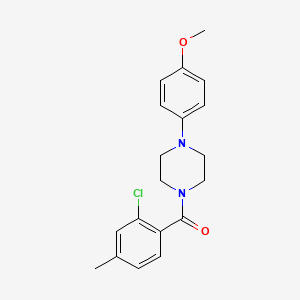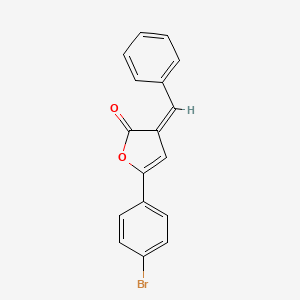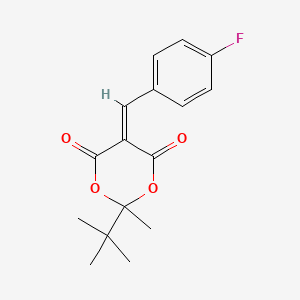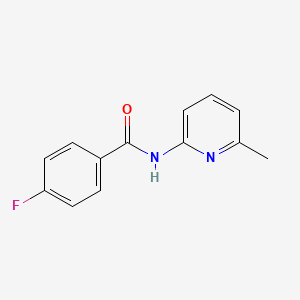
2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline, also known as 5-Methyl-2-(4-morpholinylcarbonyl)-4-oxo-1,2-dihydroquinoline-3-carboxylic acid (MQC), is a synthetic quinoline derivative that has been extensively studied for its potential applications in scientific research. MQC is a potent inhibitor of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription.
Wissenschaftliche Forschungsanwendungen
MQC has been extensively studied for its potential applications in cancer research. As a DNA topoisomerase II inhibitor, MQC has been shown to induce DNA damage and apoptosis in cancer cells. In addition, MQC has been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Wirkmechanismus
MQC exerts its biological effects by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. By inhibiting this enzyme, MQC induces DNA damage and apoptosis in cancer cells. In addition, MQC has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
MQC has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer therapy. In addition, MQC has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. However, the exact biochemical and physiological effects of MQC are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MQC in lab experiments is its potency as a DNA topoisomerase II inhibitor. This makes it a useful tool for studying the role of this enzyme in DNA replication and transcription. However, one limitation of using MQC is its potential toxicity, as it has been shown to induce DNA damage and apoptosis in normal cells as well as cancer cells.
Zukünftige Richtungen
There are several potential future directions for research on MQC. One area of interest is the development of more potent and selective inhibitors of DNA topoisomerase II. In addition, further investigation is needed to determine the exact biochemical and physiological effects of MQC, as well as its potential applications in cancer therapy and anti-inflammatory therapy. Finally, the development of more effective delivery systems for MQC may also be an area of future research.
Synthesemethoden
The synthesis of MQC involves a multi-step process that begins with the reaction of 5-methyl-2-thiophenecarboxylic acid with thionyl chloride to form 5-methyl-2-thienyl chloride. This intermediate is then reacted with 4-morpholinecarbonyl chloride to yield 2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)thiophene. Finally, this compound is cyclized with phosphorus oxychloride to form MQC.
Eigenschaften
IUPAC Name |
[2-(5-methylthiophen-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-6-7-18(24-13)17-12-15(14-4-2-3-5-16(14)20-17)19(22)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWVTLUFKMXKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(5-Methylthiophen-2-yl)quinolin-4-yl](morpholin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5716058.png)

![1-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}ethanone](/img/structure/B5716072.png)

![2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5716089.png)
![methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate](/img/structure/B5716106.png)
![N-[4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B5716107.png)

![3-nitro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B5716130.png)